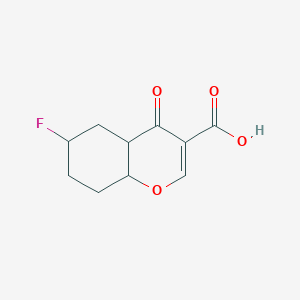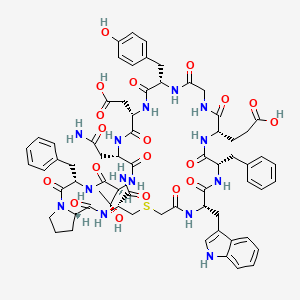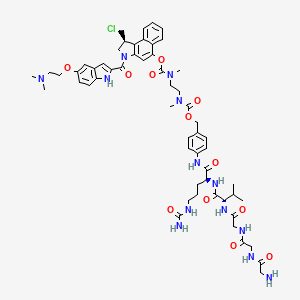
Tamra-peg3-cooh
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tamra-peg3-cooh is a dye derivative of tetramethylrhodamine containing three polyethylene glycol units. This compound contains carboxyl groups, which can condense with ammonia to form covalent bonds . It is primarily used as a fluorescent dye in various scientific applications.
Métodos De Preparación
Tamra-peg3-cooh is synthesized by attaching three polyethylene glycol units to tetramethylrhodamine. The carboxyl groups in the compound allow it to form covalent bonds with ammonia . The synthetic route involves the reaction of tetramethylrhodamine with polyethylene glycol under controlled conditions to ensure the formation of the desired product. Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Análisis De Reacciones Químicas
Tamra-peg3-cooh undergoes several types of chemical reactions, including:
Condensation Reactions: The carboxyl groups in this compound can react with ammonia to form covalent bonds.
Click Chemistry:
Substitution Reactions: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include ammonia, copper catalysts, and various alkynes. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Tamra-peg3-cooh has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent dye in various chemical assays and experiments.
Biology: Employed in labeling and tracking biological molecules, such as proteins and nucleic acids.
Medicine: Utilized in diagnostic imaging and as a marker in various medical tests.
Industry: Applied in the development of new materials and in quality control processes.
Mecanismo De Acción
The mechanism of action of Tamra-peg3-cooh involves its ability to form covalent bonds with ammonia through its carboxyl groups . This allows it to be used as a fluorescent marker in various applications. The molecular targets and pathways involved depend on the specific application, but generally, it interacts with biological molecules to provide fluorescent signals .
Comparación Con Compuestos Similares
Tamra-peg3-cooh is unique due to its combination of tetramethylrhodamine and three polyethylene glycol units. Similar compounds include:
Tetramethylrhodamine: A fluorescent dye used in various applications.
Polyethylene Glycol Derivatives: Compounds containing polyethylene glycol units used in drug delivery and other applications.
This compound stands out due to its specific structure, which provides unique properties for fluorescent labeling and tracking .
Propiedades
Fórmula molecular |
C35H43N3O9 |
|---|---|
Peso molecular |
649.7 g/mol |
Nombre IUPAC |
3-[2-[2-(2-acetamidoethoxy)ethoxy]ethoxy]propanoic acid;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/C24H22N2O3.C11H21NO6/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-10(13)12-3-5-17-7-9-18-8-6-16-4-2-11(14)15/h5-14H,1-4H3;2-9H2,1H3,(H,12,13)(H,14,15) |
Clave InChI |
BONMJLODSFMBCG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCCOCCOCCOCCC(=O)O.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 6-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoate;2,2,2-trifluoroacetic acid](/img/structure/B12366506.png)


![(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate](/img/structure/B12366524.png)
![4-[4-[[(1R)-6-[2-[2-[[(2R)-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]ethoxy]ethoxy]-1-methyl-1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-3,4-dihydro-2H-isoquinolin-7-yl]oxy]-2-fluorophenyl]benzoic acid](/img/structure/B12366527.png)


![4-[(1S)-1-amino-2-[[1-(4-chlorophenyl)cyclopropanecarbonyl]amino]ethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide](/img/structure/B12366534.png)





